8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound classified within the quinoline family. This compound is notable for its complex structure and potential applications in medicinal chemistry due to its biological activities. The compound is identified by the Chemical Abstracts Service number 2059938-83-7 and has a molecular formula of with a molecular weight of approximately 361.31 g/mol .
The synthesis of 8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves several steps, including:
The specific reaction conditions, including temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity during synthesis. For instance, using polar solvents may enhance the solubility of reactants, while temperature control can influence reaction kinetics.
The molecular structure of 8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid features a quinoline ring system with specific substituents that confer unique properties to the compound.
The compound's structural data can be represented using various chemical notation systems:
8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, varying the reaction temperature or solvent can lead to different product distributions.
The mechanism of action for 8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid may involve:
While specific physical properties such as boiling point and melting point are not extensively documented, general characteristics include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 361.31 g/mol |
Density | Not available |
Solubility | Not specified |
8-(2-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has several scientific applications:
The synthesis of 8-(2-ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid relies on multi-step strategies centered on quinoline ring formation and late-stage functionalization. The Pfitzinger reaction serves as the foundational method, where substituted isatins undergo condensation with carbonyl compounds (e.g., ketones or aldehydes) to construct the quinoline core. For derivatives bearing the 6-carboxylic acid group, this reaction directly installs the carboxylate at the C6 position, which is subsequently deprotected if ester intermediates form [6] [8]. Alternative routes involve Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., ethoxyphenyl) to preformed haloquinoline intermediates. This approach enables diversification at the C8 position, as demonstrated by the synthesis of 8-(4-chlorophenyl)- and 8-(4-ethoxyphenyl)- analogs from brominated precursors [5] [8]. Post-cyclization esterification or hydrolysis steps finalize the carboxylic acid functionality, with typical yields ranging from 26–73% depending on substituents [9].
Table 1: Key Synthetic Routes for Quinoline-6-Carboxylic Acid Derivatives
Route | Key Reactants | Target Position | Yield Range | Critical Step |
---|---|---|---|---|
Pfitzinger Condensation | Isatin + Carbonyl Compound (e.g., acetophenone) | C6-carboxylate | 45–73% | Cyclization under acid/base |
Suzuki Coupling | Haloquinoline + Arylboronic Acid | C8-aryl group | 50–85% | Pd-catalyzed cross-coupling |
Ester Hydrolysis | Quinoline-6-ester | C6-acid | >90% | Base-mediated saponification |
The trifluoromethyl group at C7 profoundly influences the molecule’s electronic and steric profile. As a strong electron-withdrawing group, it enhances the acidity of the C6-carboxylic acid (pKa ~3–4), facilitating salt-bridge formation in biological targets like DHODH [6]. Sterically, the CF₃ group (van der Waals radius ~2.7 Å) occupies space equivalent to an isopropyl group, directing regioselectivity during electrophilic substitution. Its introduction occurs early via two primary strategies: (1) Use of pre-functionalized building blocks like 7-(trifluoromethyl)isatin in the Pfitzinger reaction [6]; or (2) Nucleophilic trifluoromethylation of halogenated precursors using Ruppert-Prakash reagents (e.g., TMSCF₃) [1]. The ortho-ethoxyphenyl group at C8, conversely, contributes steric bulk and moderate electron donation. The ethoxy group’s oxygen can engage in hydrogen bonding or influence planarity, affecting π-stacking in supramolecular contexts [8].
Table 2: Impact of Substituents on Physicochemical Properties
Substituent | Position | Electronic Effect | Steric Effect | Key Role |
---|---|---|---|---|
Trifluoromethyl (CF₃) | C7 | Strong σ-withdrawing | Large (comparable to iPr) | Bioisostere; metabolic stability |
Ethoxyphenyl | C8 | Moderate π-donating (ether) | Moderate (ortho-substituted) | Solubility modulator |
Carboxylic Acid | C6 | Acidic (H-bond donor/acceptor) | Planar | Metal chelation; salt bridge |
Installation of the 2-ethoxyphenyl moiety at C8 employs two principal methods: Direct condensation during Pfitzinger cyclization or post-cyclization coupling. In the former, 2-ethoxyacetophenone serves as the carbonyl component, incorporating the ethoxyphenyl group directly into the nascent quinoline ring [8]. Limitations arise with sterically hindered ketones, leading to low yields. Alternatively, Suzuki-Miyaura cross-coupling using 8-bromo-7-(trifluoromethyl)quinoline-6-carboxylate and (2-ethoxyphenyl)boronic acid provides superior flexibility. This Pd(0)-catalyzed reaction requires carefully controlled conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to avoid protodeboronation or homocoupling [5] [8]. The ethoxy group’s ortho-position necessitates bulky phosphine ligands (e.g., SPhos) to prevent steric inhibition. Comparative studies show the 2-ethoxyphenyl analog exhibits enhanced solubility over 4-chlorophenyl or unsubstituted phenyl variants due to disrupted crystal packing [5] [8].
Scaffold hopping from quinoline to related heterocycles alters bioactivity and physicochemical parameters. 1,7-Naphthyridines (e.g., compound 46 from DHODH studies) enable a hydrogen bond with Tyr356 via N7, boosting enzyme affinity (IC₅₀ = 28 nM) [6]. However, they suffer from reduced synthetic accessibility compared to quinolines. Pyrazine-based scaffolds exhibit lower π-stacking capability due to reduced aromatic surface area, diminishing cellular uptake. Oxadiazoles, though metabolically stable, cannot replicate the quinoline’s bifunctional acid/chelator motif. Crucially, the quinoline core in 8-(2-ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid balances multiple properties:
Table 3: Scaffold Comparison for Trifluoromethylated Bioactive Compounds
Scaffold | logP Reduction* | H-Bond Capacity | Synthetic Yield Range | Key Limitation |
---|---|---|---|---|
Quinoline (C6-COOH) | 1.2–1.8 | High (COOH, N) | 26–73% | Moderate aqueous solubility |
1,7-Naphthyridine | 0.9–1.5 | Very High (2N, COOH) | 15–40% | Multi-step synthesis |
Pyrazine | 0.5–1.0 | Moderate | 30–65% | Low cellular permeability |
1,3,4-Oxadiazole | 1.0–1.4 | Low | 40–70% | Lacks metal coordination sites |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6